molecular formula C9H10N2O B2542438 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol CAS No. 2418719-85-2

6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol

Cat. No. B2542438
CAS RN: 2418719-85-2
M. Wt: 162.192
InChI Key: BODPZWIUCUECIQ-UHFFFAOYSA-N
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Description

6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol is a chemical compound with the CAS Number: 2418719-85-2 . It has a molecular weight of 162.19 .


Molecular Structure Analysis

The Inchi Code for 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol is 1S/C9H10N2O/c1-6-3-4-8-9(12)5-10-11(8)7(6)2/h3-5,12H,1-2H3 .

Scientific Research Applications

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives, which include 6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol, have been identified as having a high impact in medicinal chemistry . They have been used as an antitumor scaffold, highlighting their potential in anticancer treatments .

Enzymatic Inhibitory Activity

These compounds have also shown enzymatic inhibitory activity . This means they can inhibit the activity of certain enzymes, which can be useful in various medical and scientific applications, including the treatment of diseases that are caused by the overactivity of certain enzymes .

Material Science Applications

Pyrazolo[1,5-a]pyrimidine derivatives have attracted attention in material science due to their significant photophysical properties . This suggests they could be used in the development of new materials with unique properties .

Designing Biologically Active Compounds

Tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is an attractive scaffold for designing biologically active compounds . The most obvious way to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides .

Development of Active Small Molecules

Our results indicate the significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules . While possessing structural lability due to the low energy of the conformational transition, they have the ability to adjust to the active site of the desired target .

Phosphatidylinositol 3-Kinase (PI3K) Inhibition

Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression and poor prognosis . Hence, PI3K inhibitors have attracted significant interest for the treatment of cancer . Pyrazolo[1,5-a]pyrimidine derivatives could potentially be used as PI3K inhibitors .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6,7-dimethylpyrazolo[1,5-a]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-4-8-9(12)5-10-11(8)7(6)2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODPZWIUCUECIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=C(C=N2)O)C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethylpyrazolo[1,5-a]pyridin-3-ol

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